molecular formula C23H22N2O2 B2397742 N1-(3,3-diphenylpropyl)-N2-phenyloxalamide CAS No. 941999-19-5

N1-(3,3-diphenylpropyl)-N2-phenyloxalamide

Cat. No.: B2397742
CAS No.: 941999-19-5
M. Wt: 358.441
InChI Key: INJWZZDQDFNNSM-UHFFFAOYSA-N
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Description

N1-(3,3-diphenylpropyl)-N2-phenyloxalamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a diphenylpropyl group and a phenyloxalamide moiety, which contribute to its distinct chemical properties.

Scientific Research Applications

N1-(3,3-diphenylpropyl)-N2-phenyloxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a related compound, 1,3-Diphenyl-1,3-propanedione, indicates that it is combustible, harmful if swallowed, in contact with skin or if inhaled, and may cause skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,3-diphenylpropyl)-N2-phenyloxalamide typically involves the reaction of 3,3-diphenylpropylamine with oxalyl chloride, followed by the addition of aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Formation of the intermediate: 3,3-diphenylpropylamine reacts with oxalyl chloride in the presence of a base such as triethylamine to form the corresponding oxalyl chloride intermediate.

    Addition of aniline: The intermediate is then reacted with aniline to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3,3-diphenylpropyl)-N2-phenyloxalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the oxalamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted oxalamides or other derivatives.

Mechanism of Action

The mechanism of action of N1-(3,3-diphenylpropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3,3-diphenylpropylamine: Shares the diphenylpropyl group but differs in the presence of a methyl group instead of the oxalamide moiety.

    N1-(3,3-diphenylpropyl)-N2-(2-nitrophenyl)oxalamide: Similar structure with a nitrophenyl group instead of a phenyl group.

Uniqueness

N1-(3,3-diphenylpropyl)-N2-phenyloxalamide is unique due to its specific combination of the diphenylpropyl and phenyloxalamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,3-diphenylpropyl)-N'-phenyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c26-22(23(27)25-20-14-8-3-9-15-20)24-17-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,24,26)(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJWZZDQDFNNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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